molecular formula C7H9NO2 B1364765 Methyl 5-methyl-1H-pyrrole-3-carboxylate CAS No. 40611-76-5

Methyl 5-methyl-1H-pyrrole-3-carboxylate

Cat. No. B1364765
CAS RN: 40611-76-5
M. Wt: 139.15 g/mol
InChI Key: RGLRQDCBEOTJOG-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrrole-3-carboxylate” is a heterocyclic building block with the empirical formula C6H7NO2 . It’s a solid substance with a molecular weight of 125.13 . Another similar compound, “Methyl 5-Methyl-1H-pyrrole-3-carboxylate”, has a molecular weight of 139.15 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrole derivatives can be synthesized through various methods. For instance, an efficient Au (I)-catalyzed propargyl-claisen rearrangement and 5-exo-dig cyclization of tertiary enamides can provide a variety of pentasubstituted pyrroles derivatives .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9NO2/c1-5-3-6(4-8-5)7(9)10-2/h3-4,8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance stored in a refrigerator . It has a molecular weight of 139.15 . “Methyl 1H-pyrrole-3-carboxylate” is also a solid substance with a melting point of 85-89 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Methyl 5-methyl-1H-pyrrole-3-carboxylate derivatives have been explored for their potential in antimicrobial applications. For instance, a study by Hublikar et al. (2019) focused on synthesizing novel derivatives and evaluating their in vitro antimicrobial activities. The derivatives showed significant antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring. This finding suggests these compounds could be useful in the development of new antimicrobial agents (Hublikar et al., 2019).

Chemical Synthesis and Transformation

The compound has been used in various chemical synthesis processes. For example, Galenko et al. (2019) developed a synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, demonstrating the compound's versatility in organic synthesis (Galenko et al., 2019). Additionally, Galenko et al. (2015) synthesized methyl 4-aminopyrrole-2-carboxylates in a one-pot mode using a relay catalytic cascade reaction, showcasing the compound's potential in streamlined synthetic processes (Galenko et al., 2015).

Application in Optical Chemosensors

This compound derivatives have been used in the development of optical chemosensors. Yang et al. (2018) synthesized a simple chemosensor from a related derivative, which exhibited selectivity as an off–on fluorescent sensor for Zn2+ and as a colorimetric probe for Cu2+ in semiaqueous media. This highlights its potential in environmental and biochemical sensing applications (Yang et al., 2018).

Luminescent Properties in Lanthanide Complexes

Research by Law et al. (2007) explored the use of pyrrole-derivatized carboxylate ligands, including 1-methylpyrrole-2-carboxylate, in lanthanide coordination compounds. These complexes showed potential for enhanced luminescent properties, applicable in materials science and photonics (Law et al., 2007).

Safety and Hazards

“Methyl 1H-pyrrole-3-carboxylate” is classified as a combustible solid . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for “Methyl 5-methyl-1H-pyrrole-3-carboxylate” were not found, research into pyrrole derivatives continues to be an active area of study due to their potential therapeutic applications .

properties

IUPAC Name

methyl 5-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-6(4-8-5)7(9)10-2/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLRQDCBEOTJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879126
Record name 5-METHYLPYRROLE-3-CARBOXYLIC ACID,METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40611-76-5
Record name 1H-Pyrrole-3-carboxylic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40611-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-METHYLPYRROLE-3-CARBOXYLIC ACID,METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl acrylate (0.523 mL, 5.81 mmol) and 1-(1-isocyanoethylsulfonyl)-4-methylbenzene (1.215 g, 5.81 mmol) in diethyl ether (16.5 mL) and DMSO (8.5 mL) were added dropwise to a stirred suspension of sodium hydride (60% dispersion) (0.372 g, 9.29 mmol) in diethyl ether (25 mL) under nitrogen. The resulting suspension was stirred at room temperature for 2 hours. The reaction mixture was poured into 2% sodium chloride solution (200 mL), layers separated and the aqueous extracted with Et2O (4×50 mL), the organic layers were combined washed with water (50 mL), dried over Na2SO4, filtered and evaporated to afford beige solid. The crude product was purified by flash silica chromatography, elution gradient 0 to 40% ethyl acetate in isohexane. Pure fractions were evaporated to dryness to afford the desired compound as a white solid (0.527 g, 65.2% yield); 1H NMR (400.132 MHz, CDCl3) δ 2.19 (3H, s), 3.72 (3H, s), 6.23 (1H, m), 7.21 (1H, m), 8.09 (1H, s); m/z (LC-MS, ESI+), RT=1.30 min (no mass ion detected).
Quantity
0.523 mL
Type
reactant
Reaction Step One
Quantity
1.215 g
Type
reactant
Reaction Step One
Quantity
0.372 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
solvent
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
65.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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